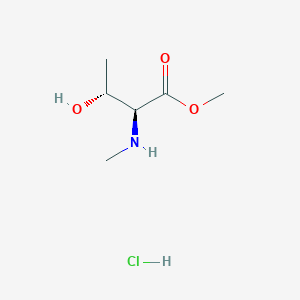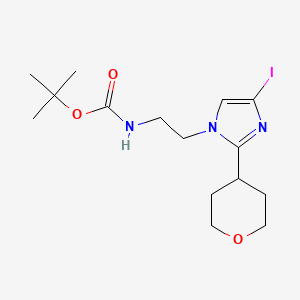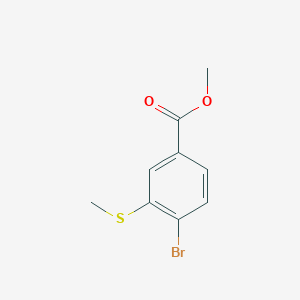
1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3N3 It is an aromatic amine that contains a trifluoromethyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The ethan-1-amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The amine group can form hydrogen bonds with target molecules, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one: Similar structure but lacks the amine group.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the ethan-1-amine group attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9ClF3N3 |
|---|---|
Molekulargewicht |
227.61 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-12-6(13-3-5)7(8,9)10;/h2-4H,11H2,1H3;1H |
InChI-Schlüssel |
UMNMHVJWNPIIAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)






![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)



![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)


